Carbamic acid, butyl-, 2-propynyl ester

描述

Historical Context and Discovery of Related Carbamate (B1207046) Compounds

The history of carbamates traces back to the 19th century with the Western observation of the Calabar bean's use in West Africa. industrialchemicals.gov.au This led to the isolation of physostigmine, a natural carbamate, which was first used medicinally in 1877. industrialchemicals.gov.au The synthetic era for this chemical class began in the 1930s with the development of aliphatic esters of carbamic acid, which were initially introduced as fungicides. industrialchemicals.gov.au The field expanded significantly with the creation of numerous carbamate pesticides, including the well-known insecticide carbaryl, which was developed and marketed in 1953. industrialchemicals.gov.au Carbamate compounds are now widely utilized as insecticides, fungicides, and herbicides. nih.gov

Structural Characteristics and Chemical Classifications

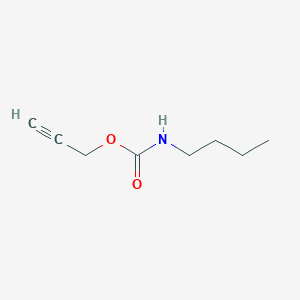

Propargyl butylcarbamate is classified as a carbamate ester. regulations.gov Its molecular structure consists of a butyl group and a propargyl (2-propynyl) group attached to the carbamate functional core (>N−C(=O)−O−). regulations.gov The presence of the propargyl group, with its reactive triple bond, is a key structural feature. The compound appears as a colorless to pale yellow liquid with a mild odor. guidechem.com

Table 1: Chemical and Physical Properties of Propargyl Butylcarbamate

| Property | Value |

|---|---|

| CAS Number | 76114-73-3 |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| IUPAC Name | prop-2-yn-1-yl N-butylcarbamate |

| Synonyms | PBC, 2-Propynyl butylcarbamate, N-Butyl propargyl carbamate |

| Melting Point | < 0 °C |

| Boiling Point | 224.4 °C (decomposes) |

| Flash Point | 95 °C |

Data sourced from multiple chemical databases. regulations.govatamankimya.compcimag.comwegochem.comchemicalbook.com

Research Significance in Agrochemical and Environmental Sciences

The primary significance of propargyl butylcarbamate in agrochemical and environmental sciences stems from its role as the main degradation product of the widely used fungicide and wood preservative, 3-iodo-2-propynyl butylcarbamate (IPBC). industrialchemicals.gov.aunih.gov IPBC is utilized globally in paints, coatings, metalworking fluids, and wood products to prevent fungal growth. atamankimya.comatamanchemicals.com

When IPBC is introduced into the environment, it degrades into propargyl butylcarbamate and iodine species through both abiotic and microbial processes in soil and water/sediment systems. industrialchemicals.gov.au Research indicates that PBC itself possesses antifungal properties, with studies suggesting its mode of action involves the disruption of fungal cell membranes.

Overview of Current Research Gaps and Future Directions

Current research has established the degradation pathway from IPBC to PBC; however, significant data gaps remain. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have previously noted the need for more comprehensive environmental fate and ecological effects assessments for IPBC, which inherently includes its degradants like PBC. regulations.gov

A primary research gap is the full characterization of the long-term environmental behavior of PBC. Specifically, more data is needed to determine the leachability of wood preservatives and their metabolites from treated materials and to assess any subsequent toxicological concerns. regulations.gov Future research is expected to focus on filling these ecotoxicity and environmental fate data gaps. This includes more detailed studies on the persistence, mobility, and potential bioaccumulation of propargyl butylcarbamate in various environmental compartments. A deeper understanding of its effects on non-target organisms and its complete mineralization pathway is essential for refining environmental risk models and ensuring the sustainable use of its parent compounds in agrochemical and industrial applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

prop-2-ynyl N-butylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-5-6-9-8(10)11-7-4-2/h2H,3,5-7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDBXHIIVZZXDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2072835 | |

| Record name | 2-Propynyl butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Carbamic acid, N-butyl-, 2-propyn-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

76114-73-3 | |

| Record name | 2-Propyn-1-yl N-butylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76114-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-butyl-, 2-propyn-1-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076114733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-butyl-, 2-propyn-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propynyl butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-butyl-, 2-propyn-1-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of Propargyl Butylcarbamate

Established Synthetic Routes for Carbamic Acid, Butyl-, 2-Propynyl Ester

The synthesis of propargyl butylcarbamate can be achieved through several established chemical pathways. The choice of route often depends on factors such as starting material availability, desired purity, and scalability. Key methods include direct reactions involving isocyanates and transesterification processes.

A prevalent and direct method for synthesizing propargyl butylcarbamate involves the reaction of n-butyl isocyanate with propargyl alcohol (prop-2-yn-1-ol). google.comgoogle.com This addition reaction is typically facilitated by a catalyst and results in the formation of the carbamate (B1207046) bond. The high reactivity of the isocyanate group with the hydroxyl group of the alcohol makes this a highly effective route.

Another significant approach is transesterification, where propargyl alcohol reacts with an n-butyl ester, such as n-butyl formate, in the presence of a catalyst. google.compatsnap.com This method provides an alternative to using isocyanates. The reaction proceeds by substituting the alkoxy group of the starting ester with the propargyloxy group.

A different synthetic strategy begins with n-butyl bromide and 2-propyn-1-ol. chemicalbook.com In a described procedure, these reactants are heated with potassium cyanide and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide in acetonitrile (B52724) to yield the target compound. chemicalbook.com

| Route | Reactant 1 | Reactant 2 | Key Reagents/Catalysts | Reference |

| Isocyanate Addition | n-Butyl isocyanate | Propargyl alcohol | Triethylamine (B128534) or Pyridine | google.comgoogle.com |

| Transesterification | n-Butyl formate | Propargyl alcohol | Spasmolytol or Pyridine | google.compatsnap.com |

| Multi-step Synthesis | n-Butyl bromide | Propargyl alcohol | Potassium cyanide, Tetrabutylammonium bromide | chemicalbook.com |

This table summarizes established synthetic routes for propargyl butylcarbamate.

The mechanism of carbamate formation from the reaction of n-butyl isocyanate and propargyl alcohol is a well-understood nucleophilic addition. The process is initiated by the attack of the lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group onto the electrophilic carbon atom of the isocyanate group (-N=C=O). This forms an unstable intermediate which rapidly undergoes a proton transfer, often from the alcohol to the nitrogen atom, to yield the stable carbamate ester.

The reaction can be catalyzed by tertiary amines like triethylamine or pyridine. google.com These catalysts function as bases, deprotonating the alcohol to form a more nucleophilic alkoxide ion, thereby accelerating the rate of attack on the isocyanate. Alternatively, the catalyst can activate the isocyanate by forming a complex, making it more susceptible to nucleophilic attack.

For the transesterification pathway, the mechanism typically involves a nucleophilic acyl substitution. The catalyst, often a base, activates the propargyl alcohol, which then attacks the carbonyl carbon of the n-butyl ester. This leads to a tetrahedral intermediate, which subsequently collapses by eliminating the original alkoxy group to form the desired propargyl butylcarbamate.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of propargyl butylcarbamate requires careful control over several reaction parameters, including stoichiometry, catalyst choice, temperature, and pressure.

The molar ratio of reactants is a critical factor in maximizing product yield and minimizing unreacted starting materials. In syntheses involving n-butyl isocyanate, a slight excess of propargyl alcohol (e.g., a molar ratio of 1.0–1.1:1 of alcohol to isocyanate) is often employed. google.com This strategy helps to ensure the complete conversion of the highly reactive and moisture-sensitive isocyanate. For transesterification reactions, a broader range of molar ratios between propargyl alcohol and the n-butyl ester (from 1:0.5 to 1:2) has been explored to optimize the process. google.com

The selection of a catalyst is crucial for both reaction rate and selectivity. Tertiary amines, such as triethylamine and pyridine, are effective catalysts for the isocyanate-alcohol reaction, typically used in concentrations of 0-0.5% by weight. google.com These catalysts are chosen for their ability to promote the desired reaction without inducing significant side reactions.

| Parameter | Condition/Value | Effect on Synthesis | Reference |

| Molar Ratio (Alcohol:Isocyanate) | 1.0 - 1.1 : 1 | Ensures complete conversion of isocyanate, maximizing yield. | google.com |

| Molar Ratio (Alcohol:Ester) | 1 : 0.5 - 2 | Optimized for transesterification equilibrium. | google.com |

| Catalyst | Triethylamine, Pyridine | Increases reaction rate for both isocyanate and transesterification routes. | google.com |

| Catalyst Loading | 0 - 0.5% (by weight) | Provides efficient catalysis while minimizing purification challenges. | google.com |

This table presents key parameters for optimizing the synthesis of propargyl butylcarbamate.

Temperature control is essential for managing the reaction rate and preventing the formation of unwanted byproducts. For the catalyzed liquid-phase reaction of propargyl alcohol and an n-butyl precursor, a temperature range of 30–80°C is often utilized. google.com In contrast, a gas-phase process has been developed where vaporized n-butyl isocyanate and propargyl alcohol react at higher temperatures of 115–160°C. google.com This high-temperature, short-residence-time process can achieve high purity and yield, potentially by minimizing side reactions common in liquid-phase, long-duration syntheses. google.com

Common side reactions in isocyanate chemistry include the formation of allophanates, where the carbamate product reacts with another molecule of isocyanate. This is typically favored at higher temperatures. Careful temperature regulation is therefore vital to suppress such secondary reactions.

Pressure also plays a role, particularly in the purification stages. One patented method describes a purification step where the crude product is passed through a polymeric membrane under vacuum (e.g., absolute pressure of 35 KPa) at elevated temperatures (e.g., 150°C). google.com This technique selectively separates the propargyl n-butyl carbamate product from unreacted propargyl alcohol, which can then be recycled. google.com

Derivatization Strategies for Structure-Activity Relationship Studies

The terminal alkyne (propargyl group) in propargyl butylcarbamate is a versatile functional handle for a wide range of chemical transformations, making it an excellent platform for derivatization and structure-activity relationship (SAR) studies.

A primary application and derivatization of propargyl butylcarbamate is its conversion to 3-iodo-2-propynyl butylcarbamate (IPBC), a widely used fungicide. patsnap.comgoogle.com This transformation is an electrophilic substitution on the terminal alkyne. The reaction is typically carried out by treating propargyl butylcarbamate with iodine in the presence of an alkali, such as sodium hydroxide (B78521), at low temperatures ranging from -15°C to 5°C. google.com

Furthermore, the propargyl group is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction allows for the efficient and specific conjugation of the carbamate molecule to a wide variety of other molecules containing an azide (B81097) group. For instance, this strategy can be used to attach the molecule to a biotin (B1667282) azide, creating a valuable tool for chemical biology studies. nih.gov These derivatization strategies enable the exploration of how modifications to the propargyl terminus affect the molecule's biological or chemical properties.

| Derivative | Key Reagents | Transformation | Purpose/Application | Reference |

| 3-Iodo-2-propynyl butylcarbamate (IPBC) | Iodine, Sodium hydroxide | Iodination of the terminal alkyne | Synthesis of a potent fungicide | google.com |

| 1,2,3-Triazole conjugate | An organic azide (e.g., Benzyl azide), Copper catalyst | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Covalent linking to other molecules for SAR studies | nih.gov |

This table outlines key derivatization strategies for propargyl butylcarbamate.

Stability and Degradation Pathways of Propargyl Butylcarbamate in Controlled Environments

Hydrolytic Stability Across pH Ranges

Specific kinetic studies detailing the hydrolytic stability of pure propargyl butylcarbamate across a range of pH values are not extensively available in the current scientific literature. However, insights can be drawn from studies of its parent compound, IPBC.

The carbamate functional group forms the core of the PBC structure. Research on IPBC indicates that it is hydrolytically stable in sterile aqueous solutions at ambient temperatures within a pH range of 5 to 7. industrialchemicals.gov.au Since PBC shares the same N-butylcarbamate core structure but lacks the chemically labile carbon-iodine bond found in IPBC, it is inferred that PBC would exhibit comparable or potentially greater stability against hydrolysis under neutral and slightly acidic conditions.

The general mechanism for carbamate hydrolysis is understood to be subject to catalysis by both acid and base. scielo.brrsc.org In highly acidic conditions, the reaction can be facilitated by the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. scielo.br Conversely, under alkaline conditions, the hydrolysis rate typically increases due to the direct nucleophilic attack of the more reactive hydroxide ion on the carbonyl carbon. scielo.br While these principles are well-established for carbamates, specific rate constants and half-lives for propargyl butylcarbamate at acidic or alkaline pH values have not been documented in the reviewed literature.

Photolytic and Thermal Degradation Kinetics

The degradation of propargyl butylcarbamate can be initiated by energy inputs such as light (photolysis) and heat (thermolysis).

Photolytic Degradation:

Thermal Degradation:

While comprehensive kinetic studies on the thermal decomposition of pure propargyl butylcarbamate are limited, its behavior as a degradation product and data from environmental studies provide insight into its thermal stability.

Propargyl butylcarbamate has been identified as a thermal degradation product of IPBC. mdpi.com The thermal decomposition of IPBC, which involves the cleavage of the carbon-iodine bond, begins to occur at temperatures of 70°C, suggesting the formation of PBC under these conditions. mdpi.com Physical property data for propargyl butylcarbamate indicates a boiling point of 224.4°C, at which it undergoes decomposition, confirming its instability at elevated temperatures. chemicalbook.com

In studies simulating environmental conditions, the degradation of propargyl butylcarbamate has been observed in soil. In a laboratory study investigating aerobic soil metabolism, PBC degraded with a calculated half-life of 4.30 days at a constant temperature of 22°C. industrialchemicals.gov.au The degradation rate was observed to be temperature-dependent, slowing significantly when the temperature was lowered to 5°C. industrialchemicals.gov.au While this degradation in soil is primarily mediated by microbial activity, the contribution of nonbiological processes cannot be fully excluded. industrialchemicals.gov.au

The following table summarizes the degradation half-life of propargyl butylcarbamate in soil at 22°C.

| Matrix | Condition | Temperature (°C) | Half-life (t₁/₂) | Reference |

|---|---|---|---|---|

| Soil | Aerobic | 22 | 4.30 days | industrialchemicals.gov.au |

Environmental Fate and Biotransformation of Propargyl Butylcarbamate

Aerobic and Anaerobic Degradation Dynamics in Environmental Compartments

Propargyl butylcarbamate is subject to degradation in both soil and aquatic environments through biotic and abiotic processes. Its persistence is influenced by factors such as temperature, pH, and the presence of microbial communities.

Soil Metabolism and Half-Life Determination under Varying Conditions

In terrestrial environments, propargyl butylcarbamate undergoes relatively rapid degradation under aerobic conditions. Laboratory studies have shown that in soil at 22°C, it has a half-life of 4.30 days. This indicates a low potential for persistence in warm soil environments. The degradation of its parent compound, IPBC, is also temperature-dependent, with degradation slowing at lower temperatures. For instance, the half-life of IPBC in soil increases from 2.13 hours at 22°C to 8.60 hours at 5°C. While specific studies on propargyl butylcarbamate at varying temperatures are not widely available, a similar trend of slower degradation at lower temperatures can be anticipated. The primary mechanism of degradation in soil is microbial metabolism, which ultimately leads to the formation of carbon dioxide and bound residues. regulations.govgov.bc.ca

Table 1: Aerobic Soil Metabolism Half-Life of Propargyl Butylcarbamate

| Compound | Temperature (°C) | Half-Life (days) | Reference |

|---|---|---|---|

| Propargyl Butylcarbamate | 22 | 4.30 |

Aquatic Degradation Pathways in Water and Sediment Systems

In aquatic environments, the degradation of propargyl butylcarbamate is influenced by both anaerobic conditions and hydrolysis. In anaerobic aquatic systems, which can represent sediment, propargyl butylcarbamate degrades with a half-life of 11.5 days under non-sterile conditions. regulations.gov

Hydrolysis also plays a significant role in the transformation of carbamates. Propargyl butylcarbamate is the sole hydrolysis product of IPBC, particularly in alkaline conditions. regulations.govgov.bc.ca For IPBC, the rate of hydrolysis is highly pH-dependent, being rapid at pH 9 (half-life of less than one day) and much slower at pH 7 (half-life of 139 days), while being stable at pH 5. gov.bc.ca This suggests that the formation of propargyl butylcarbamate from IPBC in aquatic systems is more significant in neutral to alkaline waters. Once formed, propargyl butylcarbamate is expected to undergo further degradation.

Identification and Characterization of Primary and Secondary Metabolites

The biotransformation of propargyl butylcarbamate results in the formation of several degradation products, although comprehensive identification of all metabolites is limited in publicly available literature.

Formation of 2-Propenyl-butylcarbamate and Unidentified Degradates

Following its formation, propargyl butylcarbamate undergoes further degradation. In aerobic soil, it is metabolized into carbon dioxide and bound residues, with the presence of unidentified degradates also being reported. regulations.gov One source has identified 2-propenyl-butylcarbamate as a further degradation product of propargyl butylcarbamate. In anaerobic aquatic environments, propargyl butylcarbamate has been observed to degrade into two unidentified compounds. regulations.gov The complete elucidation of the chemical structures and environmental relevance of these unidentified degradates requires further research.

Environmental Mobility and Partitioning Behavior

The environmental mobility of propargyl butylcarbamate is governed by its physical and chemical properties, such as its water solubility and its tendency to adsorb to soil and sediment. Fugacity modeling suggests that the partitioning behavior of propargyl butylcarbamate between environmental compartments is similar to that of its parent compound, IPBC.

Propargyl butylcarbamate is readily soluble in water. Its log octanol-water partition coefficient (log Kow) is 1.9, indicating a lower potential for bioaccumulation compared to more lipophilic compounds. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of a chemical's mobility in soil. A calculated Koc value for propargyl butylcarbamate is 245.82. For the parent compound IPBC, reported Koc values range from 61 to 309 L/kg, which suggests a medium to high mobility in soil. Given the similarity in partitioning behavior, propargyl butylcarbamate is also expected to have moderate mobility in soil, suggesting some potential for leaching into groundwater depending on soil type and environmental conditions.

Table 2: Physical and Chemical Properties Influencing Environmental Mobility of Propargyl Butylcarbamate

| Property | Value | Reference |

|---|---|---|

| Log Kow | 1.9 | |

| Water Solubility | 4900 mg/L | |

| Calculated Koc | 245.82 |

Adsorption and Desorption to Soil Constituents (Organic Matter and Clay Content)

The mobility of Propargyl Butylcarbamate in the soil is largely governed by its adsorption to soil particles, a process significantly influenced by the soil's organic matter and clay content. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of a chemical's tendency to bind to soil organic matter. A calculated soil adsorption coefficient (Koc) for Propargyl Butylcarbamate is 245.82. guidechem.com This value suggests that Propargyl Butylcarbamate has a moderate potential for adsorption to soil organic carbon.

Desorption, the release of a sorbed chemical back into the soil solution, is another critical process influencing its environmental fate. The degree of desorption will affect the persistence of Propargyl Butylcarbamate in the soil and its potential to move into groundwater. While specific desorption studies for Propargyl Butylcarbamate are limited, the moderate adsorption suggested by the Koc value would indicate that a portion of the adsorbed compound could be released back into the soil water over time, making it available for degradation or transport.

Table 1: Soil Adsorption Properties of Propargyl Butylcarbamate

| Parameter | Value | Interpretation |

| Soil Adsorption Coefficient (Koc) | 245.82 | Moderate potential for adsorption to soil organic carbon |

Volatilization Potential from Water and Soil Matrices

Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous or vapor state, and it can be a significant pathway for the dispersion of chemicals in the environment. The potential for a chemical to volatilize is primarily determined by its vapor pressure and its Henry's Law constant.

The vapor pressure of Propargyl Butylcarbamate has been reported as 0.0558 mmHg at 25°C. guidechem.com This indicates a relatively low tendency to transition into the gaseous phase. For comparison, its parent compound, 3-Iodo-2-propynyl butylcarbamate (IPBC), has an even lower estimated vapor pressure of 5.25 x 10⁻⁵ mmHg, and an estimated Henry's Law constant of 1.2 x 10⁻⁷ atm-cu m/mole, suggesting it is essentially nonvolatile from moist soil or water surfaces. nih.gov While a specific Henry's Law constant for Propargyl Butylcarbamate is not available, its higher vapor pressure compared to IPBC suggests a slightly greater, yet still likely low, potential for volatilization from water and moist soil surfaces.

The volatilization from soil is also influenced by factors such as soil moisture, temperature, and air movement. In general, compounds with low vapor pressure and moderate to high soil adsorption, like Propargyl Butylcarbamate, are not expected to exhibit significant volatilization from soil matrices.

Table 2: Volatilization Potential of Propargyl Butylcarbamate

| Parameter | Value | Implication for Volatilization |

| Vapor Pressure | 0.0558 mmHg at 25°C | Low potential |

Bioaccumulation and Bioconcentration Potential in Aquatic and Terrestrial Organisms

Bioaccumulation refers to the gradual accumulation of substances, such as pesticides, in an organism. Bioconcentration is a specific type of bioaccumulation where the uptake of the chemical is from the water. The potential for a chemical to bioconcentrate is often estimated by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at equilibrium.

For Propargyl Butylcarbamate, a calculated bioconcentration factor (BCF) is 15.35. guidechem.com This low BCF value indicates a low potential for the compound to accumulate in the tissues of aquatic organisms. Substances with a BCF of less than 1000 are generally considered to be not bioaccumulative. wikipedia.orgchemsafetypro.comresearchgate.netepa.gov Therefore, Propargyl Butylcarbamate is not expected to significantly build up in aquatic food chains.

The low bioaccumulation potential is consistent with its moderate water solubility and its susceptibility to metabolism and degradation. In terrestrial organisms, the potential for bioaccumulation is also considered to be low, as the compound is not expected to persist in the environment to a significant extent.

Table 3: Bioaccumulation Potential of Propargyl Butylcarbamate

| Parameter | Value | Interpretation |

| Bioconcentration Factor (BCF) | 15.35 | Low potential for bioaccumulation in aquatic organisms |

Microbial Biodegradation Mechanisms and Associated Challenges

Microbial biodegradation is a primary mechanism for the breakdown of many organic chemicals in the environment, including carbamate (B1207046) compounds. Propargyl Butylcarbamate is known to be a degradation product of the fungicide 3-Iodo-2-propynyl butylcarbamate (IPBC), and this initial transformation is microbially mediated.

The biodegradation of carbamates generally proceeds through the hydrolysis of the carbamate ester linkage. This initial step would break down Propargyl Butylcarbamate into butylcarbamic acid and propargyl alcohol. These smaller, simpler molecules are then typically further metabolized by soil and water microorganisms, ultimately leading to their mineralization to carbon dioxide, water, and inorganic nutrients. While the specific enzymatic pathways for the complete degradation of Propargyl Butylcarbamate have not been extensively detailed in scientific literature, the general pathways for carbamate degradation are well-established.

A significant challenge in the microbial degradation of Propargyl Butylcarbamate is its inherent toxicity to microorganisms, a common characteristic of carbamate pesticides. This toxicity can inhibit the very microbial populations that are responsible for its breakdown.

Influence of Microbial Toxicity on Degradation Studies

The antimicrobial properties of Propargyl Butylcarbamate and its parent compound, IPBC, can pose a challenge for conducting and interpreting biodegradation studies. Standard laboratory tests for biodegradability often use higher concentrations of the test substance than are typically found in the environment. At these elevated concentrations, Propargyl Butylcarbamate can be toxic to the microbial inoculum used in the tests, leading to an underestimation of its true biodegradation potential in natural settings.

This inhibitory effect can lead to results that suggest low biodegradability, when in fact, at environmentally relevant concentrations, the compound may be readily degraded. The toxicity can affect key microbial processes such as respiration and enzyme activity, thereby slowing down the rate of degradation. Consequently, understanding the concentration-dependent toxic effects of Propargyl Butylcarbamate on microbial communities is essential for accurately assessing its persistence and fate in the environment. Research into its degradation at lower, more environmentally realistic concentrations is necessary to overcome the challenges posed by its microbial toxicity in laboratory settings.

Biological Activities and Molecular Mechanisms of Action of Propargyl Butylcarbamate

Role as a Photosensitizer and Generation of Reactive Oxygen Species

Beyond its direct antifungal action, propargyl butylcarbamate can function as a photosensitizer. researchgate.net When exposed to light, it can absorb energy and transfer it to molecular oxygen, leading to the formation of highly reactive oxygen species (ROS). researchgate.net

Research indicates that propargyl butylcarbamate generates both singlet oxygen (¹O₂) and superoxide (B77818) anions (O₂⁻) upon photo-excitation. researchgate.net The formation of these ROS occurs via two primary photochemical pathways:

Type I Pathway (Single Electron Transfer): The excited photosensitizer can directly react with a substrate molecule through a single electron transfer, which can lead to the formation of a superoxide anion from ground-state oxygen. researchgate.netnih.gov

Type II Pathway (Energy Transfer): The excited propargyl butylcarbamate, in its triplet state, can transfer its energy directly to ground-state triplet oxygen (³O₂), promoting it to the highly reactive singlet oxygen (¹O₂) state. researchgate.netnih.gov

Both pathways result in the production of potent oxidizing agents that can damage biological molecules. researchgate.net

The generation of ROS by photosensitized propargyl butylcarbamate has significant implications. In a biological context, these ROS can cause oxidative damage to essential cellular components like lipids, proteins, and nucleic acids, contributing to its antimicrobial activity. In chemical applications, this property is harnessed for synthetic purposes. For instance, its role as a photosensitizer is crucial in visible-light-induced oxidative formylation reactions, highlighting its utility in advanced synthetic methodologies. researchgate.net

Broader Biological System Interactions and Potential Biological Applications

Propargyl butylcarbamate's interactions extend beyond its antifungal and photochemical activities. It is widely used as a preservative in cosmetic and personal care products to prevent microbial contamination and extend shelf life. semanticscholar.org In the field of synthetic organic chemistry, the compound serves as a valuable building block. It has been utilized in diastereoselective intramolecular α-amidoalkylation reactions, which are important for the asymmetric synthesis of complex molecules like pyrrolo[2,1-a]isoquinolines. researchgate.net The propargyl group also makes it suitable for use in "click chemistry," a class of rapid and reliable reactions for joining molecular units. nih.gov

Furthermore, as the primary environmental metabolite of the fungicide IPBC, understanding the biological interactions of propargyl butylcarbamate is crucial for assessing the environmental fate and impact of IPBC-based biocides. semanticscholar.org

Studies on Antimitotic Effects

Potential as a Plant Growth Regulator

There is a lack of specific studies evaluating carbamic acid, butyl-, 2-propynyl ester as a plant growth regulator. However, the carbamate (B1207046) chemical family includes various compounds that are utilized in agriculture for this purpose. Some carbamates can influence plant development by interacting with plant hormones and physiological processes. For example, certain carbamate-based compounds have been shown to affect hypocotyl elongation, a process regulated by brassinosteroids, which are plant steroid hormones. nih.gov Additionally, interactions between herbicidal carbamates and growth regulators have been observed, where carbamates can antagonize the effects of auxins, a class of plant hormones that regulate growth. cambridge.org The synthesis of novel steroidal carbamates has also been explored for their plant-growth-promoting activities. nih.govresearchgate.net Whether propargyl butylcarbamate shares these characteristics remains to be scientifically validated.

General Toxicology and Toxicological Endpoints for Research

Toxicological data specifically for this compound is limited. A safety data sheet for propargyl butylcarbamate indicates that it is harmful if swallowed or inhaled and may cause an allergic skin reaction. It is also classified as harmful to aquatic life with long-lasting effects. chemicalbook.com

To understand its potential toxicity further, it is useful to examine its structural components, particularly propargyl alcohol. Propargyl alcohol is known to be toxic and can pose health risks upon exposure. rawsource.com It is irritating to the skin, eyes, and respiratory tract. rawsource.comnih.gov Acute exposure can lead to symptoms such as headache, dizziness, and nausea. rawsource.com The primary target organ for propargyl alcohol toxicity in animal studies has been identified as the nose and liver. nih.gov

The general mechanism of toxicity for many carbamates involves the inhibition of the enzyme acetylcholinesterase (AChE). nih.govmsdvetmanual.comepa.gov This inhibition is typically reversible and leads to an accumulation of the neurotransmitter acetylcholine, resulting in a range of symptoms. nih.govyoutube.com

Table 1: Toxicological Profile of Propargyl Butylcarbamate

| Hazard Classification | Statement |

|---|---|

| Acute Oral Toxicity | Category 4 |

| Acute Inhalation Toxicity | Category 4 |

| Skin Sensitization | Sub-category 1B |

This data is based on a safety data sheet for Propargyl Butylcarbamate. chemicalbook.com

Table 2: Toxicological Data for Propargyl Alcohol

| Endpoint | Observation | Species |

|---|---|---|

| Acute Toxicity | Toxic by inhalation, highly toxic by ingestion, toxic by skin absorption, corrosive. wikipedia.org | Not specified |

| Target Organs | Nose, Liver nih.gov | Rats and Mice |

Further research on this compound should focus on comprehensive toxicological profiling, including acute and chronic toxicity studies, genotoxicity, and carcinogenicity assessments to fully characterize its safety profile.

Ecotoxicological Impact and Ecological Risk Assessment of Propargyl Butylcarbamate

Aquatic Ecotoxicity Profiles

The hazard classification for propargyl butylcarbamate indicates that it is "Harmful to aquatic life with long lasting effects." This suggests that while it may be less acutely toxic than its parent compound, IPBC, it still poses a risk to aquatic ecosystems.

Limited specific data is available for the acute and chronic effects of propargyl butylcarbamate on fish species. The majority of research focuses on the parent compound, IPBC. However, one key study provides an acute toxicity value for the freshwater fish species Danio rerio (Zebrafish). The 96-hour median lethal concentration (LC50) was determined to be greater than 97.6 mg/L, suggesting a relatively low acute toxicity to this species. It is often noted that PBC is substantially less toxic to aquatic organisms than IPBC.

Table 1: Acute Toxicity of Propargyl Butylcarbamate to Freshwater Fish

| Species | Endpoint | Value | Exposure Duration | Reference |

|---|

No data were found for chronic effects on freshwater fish or for acute and chronic effects on marine fish species.

For aquatic invertebrates, data is also sparse but points towards lower toxicity compared to IPBC. A study on the freshwater crustacean Daphnia magna established a 48-hour LC0 (the highest concentration at which no mortality is observed) of 25 mg/L. This indicates that concentrations below this level are not acutely lethal to this key invertebrate species.

Table 2: Acute Toxicity of Propargyl Butylcarbamate to Aquatic Invertebrates

| Species | Endpoint | Value | Exposure Duration | Reference |

|---|

Information regarding the impact on aquatic invertebrate community structure or chronic effects is not available in the reviewed sources.

There is a notable lack of specific research data on the effects of propargyl butylcarbamate on algal growth and photosynthesis. Safety data sheets and environmental assessments explicitly state that no data is available for toxicity to algae. This represents a significant gap in the ecotoxicological profile of the compound.

Terrestrial Ecotoxicity Assessments

In the terrestrial environment, propargyl butylcarbamate is formed through the rapid degradation of IPBC in soil. industrialchemicals.gov.au The half-life of PBC in soil at 22°C has been measured at 4.3 days, indicating it is not persistent. industrialchemicals.gov.au Assessments suggest that while IPBC poses risks to terrestrial organisms, the effects of PBC are of interest due to its formation in this compartment.

The impact of propargyl butylcarbamate on soil microbial communities, which are vital for nutrient cycling, has been evaluated. A study on the inhibition of total respiration of soil microflora provides a 28-day EC50 (the concentration causing a 50% effect) of 312 mg/kg of dry soil. It has been noted that biodegradation studies of PBC can be hindered by its toxicity to microorganisms at high concentrations. bacwa.org

Table 3: Toxicity of Propargyl Butylcarbamate to Soil Microorganisms

| Test | Endpoint | Value | Exposure Duration | Reference |

|---|

Table 4: Toxicity of Propargyl Butylcarbamate to Terrestrial Invertebrates

| Species | Endpoint | Value | Exposure Duration | Reference |

|---|---|---|---|---|

| Eisenia fetida (Earthworm) | LC50 | 110 mg/kg soil dw | 14 days | industrialchemicals.gov.au |

| Folsomia candida (Springtail) | LC10 (Mortality) | 12 mg/kg soil dw | 28 days | industrialchemicals.gov.au |

Phytotoxicity to Non-Target Terrestrial Plant Species

Carbamic acid, butyl-, 2-propynyl ester, also known as propargyl butylcarbamate (PBC), is a primary degradation product of the fungicide 3-iodo-2-propynyl butylcarbamate (IPBC). industrialchemicals.gov.augov.bc.ca While specific studies focusing solely on the phytotoxicity of propargyl butylcarbamate to non-target terrestrial plants are not extensively detailed in publicly available literature, the environmental risk assessment of its parent compound, IPBC, provides significant insights. IPBC is recognized as being toxic to terrestrial plants. industrialchemicals.gov.au Given that PBC is a primary metabolite, understanding the phytotoxic effects of IPBC is crucial for inferring the potential risks associated with PBC.

Regulatory assessments for pesticides typically involve tiered testing to evaluate their impact on non-target plants. researchgate.netumweltbundesamt.de These tests are designed to determine the potential for a chemical to cause adverse effects on plant survival, growth, and reproduction. psu.edunih.gov Initial tiers may involve screening tests on a small number of species, while higher tiers involve more comprehensive dose-response studies on a broader range of plant species, including both crop and wild varieties. umweltbundesamt.de

Below is a representative table outlining the typical data collected in non-target terrestrial plant phytotoxicity studies. It is important to note that this table is a template, as specific data for "this compound" is not available in the provided search results.

Table 1: Representative Endpoints for Non-Target Terrestrial Plant Phytotoxicity Studies

| Test Type | Species | Endpoint | Effect Level (e.g., ER25, ER50, NOER) |

|---|---|---|---|

| Seedling Emergence | Avena sativa (Oat) | % Emergence | Data not available |

| Brassica napus (Rapeseed) | % Emergence | Data not available | |

| Glycine max (Soybean) | % Emergence | Data not available | |

| Vegetative Vigor | Lolium perenne (Ryegrass) | Shoot Height | Data not available |

| Dry Weight | Data not available | ||

| Stellaria media (Chickweed) | Shoot Height | Data not available | |

| Dry Weight | Data not available | ||

| Reproductive Toxicity | Amaranthus retroflexus (Redroot Pigweed) | Days to Flowering | Data not available |

Integrated Ecological Risk Assessment Methodologies and Environmental Monitoring

An integrated ecological risk assessment for a compound like propargyl butylcarbamate involves a comprehensive evaluation of its potential adverse effects on various components of the ecosystem. This process considers the chemical's environmental fate, including its degradation and mobility, as well as its ecotoxicological effects on a range of organisms. regulations.gov

The risk assessment for carbamates, the chemical class to which propargyl butylcarbamate belongs, typically follows a structured framework. This begins with problem formulation, which identifies the environmental values to be protected and formulates a plan for analyzing risk. This is followed by an analysis phase that includes both an exposure assessment and an effects assessment. The final stage is risk characterization, which integrates the exposure and effects data to estimate the likelihood and magnitude of adverse ecological effects.

Environmental fate studies of the parent compound, IPBC, show that it rapidly degrades in soil, with a half-life of approximately 2.13 hours at 22°C. industrialchemicals.gov.augov.bc.ca The primary soil metabolite is propargyl butylcarbamate (PBC). industrialchemicals.gov.augov.bc.ca PBC itself is also subject to further degradation. industrialchemicals.gov.au The mobility of IPBC in soil is considered to be high to moderate. regulations.gov This information is critical for predicting the environmental concentrations of PBC and assessing the potential for exposure of non-target organisms, including terrestrial plants.

Environmental monitoring is a crucial component of the ecological risk assessment process, providing real-world data to validate exposure models and assess the effectiveness of any risk mitigation measures. Monitoring programs for pesticides like propargyl butylcarbamate would typically involve the systematic sampling and analysis of various environmental compartments.

Key aspects of an environmental monitoring program for propargyl butylcarbamate would include:

Soil Monitoring: Regular sampling of soil in areas where products containing the parent compound IPBC are used. Analysis would focus on the concentrations of both IPBC and its degradate, PBC, to understand their persistence and distribution in the soil profile.

Water Monitoring: Sampling of surface and groundwater to detect any potential contamination resulting from runoff or leaching. Given the mobility of the parent compound, monitoring of nearby water bodies is important.

Biota Monitoring: In some cases, monitoring may extend to plant and animal tissues to assess for potential bioaccumulation, although the bioaccumulation potential of IPBC is considered low. industrialchemicals.gov.au

Analytical methods such as high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) are often employed for the sensitive and selective detection of carbamates and their metabolites in environmental samples. eeer.org The data generated from these monitoring programs are essential for refining ecological risk assessments and ensuring the protection of the environment.

Advanced Analytical Methodologies for Characterization and Quantification of Carbamic Acid, Butyl , 2 Propynyl Ester

Spectroscopic Techniques for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

For Carbamic acid, butyl-, 2-propynyl ester, the ¹H NMR spectrum provides characteristic signals for both the butyl and the 2-propynyl groups. The protons of the butyl chain typically appear in the δ 0.9–1.7 ppm range. The methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom are expected to be shifted downfield to approximately δ 3.2 ppm. The protons of the propargyl group are also distinct; the acetylenic proton (-C≡CH) shows a signal around δ 2.5 ppm, and the methylene protons next to the ester oxygen (-O-CH₂-C≡) resonate further downfield, around δ 4.75 ppm. chemicalbook.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the butyl group, the carbamate (B1207046) carbonyl group, and the alkyne group will each have unique chemical shifts, allowing for complete structural assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort the data.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| CH₃ | ~1.0 | Triplet (t) | Terminal methyl group of the butyl chain |

| CH₂CH₂CH₃ | ~1.4 | Multiplet (m) | Methylene groups of the butyl chain |

| N-CH₂ | ~3.2 | Multiplet (m) | Methylene group attached to the nitrogen atom |

| C≡CH | ~2.5 | Singlet (s) | Acetylenic proton of the propargyl group |

| O-CH₂ | ~4.75 | Singlet (s) | Methylene group attached to the ester oxygen |

Data sourced from ChemicalBook. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display several characteristic absorption bands.

A strong absorption band is expected around 1700 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) in the carbamate linkage. The N-H stretching vibration of the secondary amine in the carbamate group would typically appear as a distinct peak around 3300 cm⁻¹. The presence of the terminal alkyne is confirmed by a sharp, weak band for the ≡C-H stretch near 3300 cm⁻¹ and a medium-intensity band for the C≡C triple bond stretch in the 2100-2260 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound This table is interactive. Click on the headers to sort the data.

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H | ~3300 | Stretch |

| ≡C-H | ~3300 | Stretch |

| C-H (sp³) | 2850-3000 | Stretch |

| C≡C | 2100-2260 | Stretch |

| C=O | ~1700 | Stretch |

Data based on typical functional group absorption ranges.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₈H₁₃NO₂, corresponding to a molecular weight of approximately 155.19 g/mol . scbt.com

In an MS experiment, the molecule is ionized to produce a molecular ion (M⁺). For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 155. Subsequent fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for carbamate esters include alpha-cleavage adjacent to the carbonyl group and cleavage of the ester linkage. libretexts.org A significant fragment observed for this compound is at m/z 112, which corresponds to the loss of the propyl group, indicating a primary fragmentation event. chemicalbook.com Other expected fragments could arise from the loss of the butyl group or other rearrangements. chemicalbook.com

Table 3: Expected Mass Spectrometry Fragments for this compound This table is interactive. Click on the headers to sort the data.

| m/z Value | Proposed Fragment |

|---|---|

| 155 | [M]⁺ (Molecular Ion) |

| 112 | [M - C₃H₃]⁺ |

| 98 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ |

| 56 | [C₄H₈]⁺ |

Data sourced from ChemicalBook. chemicalbook.com

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of carbamate compounds. s4science.at For this compound, a reversed-phase HPLC method is typically employed. nih.gov In this mode, a nonpolar stationary phase, such as a C8 or C18 column, is used with a more polar mobile phase. researchgate.netnih.gov

Detection can be achieved using a UV detector, as the carbamate functional group exhibits some UV absorbance. For more sensitive and selective analysis, HPLC can be coupled with a mass spectrometer (LC-MS). nih.goveeer.org Mass spectrometric detection allows for definitive identification based on the molecular weight and fragmentation pattern, as well as highly sensitive quantification, with detection limits often reaching the nanogram-per-gram level in various matrices. nih.gov

Optimization of Mobile Phases and Stationary Phases for Enhanced Separation

The key to achieving a successful HPLC separation is the careful optimization of the stationary and mobile phases. rjptonline.org

Stationary Phase Selection: The choice of stationary phase depends on the polarity of the analyte. For a moderately polar compound like this compound, C18 (octadecyl) or C8 (octyl) bonded silica (B1680970) columns are commonly used. nih.govrjptonline.org These provide a hydrophobic surface that interacts with the nonpolar parts of the molecule, leading to retention and separation.

Mobile Phase Optimization: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol. nih.govrjptonline.org The separation is optimized by adjusting the ratio of these solvents. Increasing the proportion of the organic solvent decreases the retention time, while increasing the water content increases it. For ionizable compounds, adjusting the pH of the mobile phase with buffers can significantly improve peak shape and resolution. mastelf.com For carbamates, an isocratic mobile phase of acetonitrile and water is often effective. sielc.com Fine-tuning the solvent ratio, flow rate, and column temperature are all critical steps in developing a robust and efficient analytical method. researchgate.net

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

The primary challenge in analyzing "this compound" lies in its effective extraction from diverse and complex matrices such as soil, water, blood, and urine, while minimizing interference from other compounds. The choice of extraction technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

Environmental Matrices:

For environmental samples like soil and water, a variety of extraction techniques can be employed.

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. For water samples, solvents like dichloromethane (B109758) or a mixture of ethyl acetate (B1210297) and n-hexane are commonly used. The efficiency of LLE can be enhanced by adjusting the pH of the aqueous phase and by adding salt to reduce the solubility of the analyte in water.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that involves passing the sample through a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. For carbamates, C18 or polymeric sorbents are frequently used. SPE offers advantages over LLE, including higher enrichment factors, lower solvent consumption, and cleaner extracts. A study on various carbamate pesticides demonstrated the effectiveness of SPE with porous organic polymer adsorbents for extraction from juice, milk, and white wine samples. industrialchemicals.gov.au

Micro-Solid-Phase Extraction (µ-SPE): This miniaturized version of SPE utilizes a small amount of sorbent, often housed in a porous membrane. A simple and sensitive µ-SPE method using a C18 sorbent has been developed for the determination of carbamate pesticides in soil samples, achieving very low detection limits. science.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become popular for pesticide residue analysis in food and environmental matrices. It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive SPE with a combination of salts and sorbents like magnesium sulfate (B86663) and primary secondary amine (PSA). A modified QuEChERS method has been successfully applied for the determination of carbamate pesticide residues in various agricultural products.

Biological Matrices:

The analysis of "this compound" in biological matrices such as blood, plasma, and urine requires efficient methods to remove proteins and other endogenous interferences.

Protein Precipitation (PPT): This is a simple and common method for preparing plasma and serum samples. It involves adding a water-miscible organic solvent, typically acetonitrile, to precipitate proteins. The supernatant is then separated and can be directly injected into an HPLC system or further concentrated. An LC-MS/MS method for the simultaneous quantification of three carbamate insecticides in human plasma utilized protein precipitation with acetonitrile. eeer.org

Liquid-Liquid Extraction (LLE): LLE is also applicable to biological fluids. After protein precipitation, the analyte can be extracted into an immiscible organic solvent to achieve further cleanup and concentration.

Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up biological samples. Various sorbents can be used depending on the specific matrix and the properties of the analyte.

The following interactive table summarizes typical extraction protocols for analogous carbamates in different matrices.

| Matrix | Extraction Technique | Key Parameters | Analytes | Reference |

| Soil | µ-SPE | Sorbent: C18; Eluent: Acetonitrile | Carbamate pesticides | science.gov |

| Water | SPE | Sorbent: Porous organic polymer; Eluent: Acetonitrile | Carbamate pesticides | industrialchemicals.gov.au |

| Agricultural Products | QuEChERS | Extraction: Acetonitrile; Cleanup: MgSO4, PSA | Carbamate pesticides | |

| Plasma | Protein Precipitation | Precipitant: Acetonitrile | Carbofuran, Carbosulfan, Fenobucarb | eeer.org |

| Wet Wipes | Ultrasonic Assisted Extraction | Solvent: 10% Toluene in Methylene Chloride | 3-iodo-2-propynyl butylcarbamate (IPBC) | atamanchemicals.com |

Validation of Analytical Methods for Accuracy, Sensitivity, and Specificity

Method validation is a critical step to ensure that the analytical procedure is reliable, reproducible, and fit for its intended purpose. The validation of analytical methods for "this compound" would follow established guidelines and involve the assessment of several key parameters.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by performing recovery studies, where the matrix is spiked with a known amount of the analyte at different concentration levels. The percentage of the analyte recovered is then calculated. For many carbamate analyses, acceptable recovery rates are generally within the 70-120% range. For instance, a method for determining carbamate pesticides in vegetables showed recoveries ranging from 91% to 109%. nih.gov

Sensitivity: The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. This is characterized by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For trace analysis of carbamates, highly sensitive techniques like HPLC-MS/MS are often necessary. A study on carbamate pesticides in camel milk reported LODs as low as 0.01 µg/kg.

Specificity (Selectivity): Specificity is the ability of the method to measure the analyte of interest without interference from other components in the sample matrix, such as metabolites, impurities, or other co-extracted substances. In chromatographic methods, specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. The use of mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides high specificity through the selection of specific precursor and product ion transitions.

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards of known concentrations and plotting the response against the concentration. The correlation coefficient (r²) of the calibration curve should ideally be close to 1 (e.g., >0.99).

Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For pesticide residue analysis, RSD values below 15-20% are generally considered acceptable. A validated method for carbamates in vegetables reported RSDs of less than 10%. nih.gov

The following interactive data table presents typical validation parameters for the analysis of analogous carbamates using modern analytical techniques.

| Analytical Technique | Analytes | Matrix | Linearity (r²) | LOQ | Recovery (%) | Precision (RSD %) | Reference |

| HPLC-MS/MS | Carbamate pesticides | Vegetables | >0.996 | 5 µg/kg | 91-109 | <10 | nih.gov |

| LC-MS/MS | 11 Carbamate pesticides | Camel Milk | >0.998 | Not specified | Not specified | Not specified | |

| HPLC/MS | 3-iodo-2-propynyl butylcarbamate (IPBC) | Wet wipes, Detergents | Not specified | 0.011–1.6 mg/kg (as MDL) | 60.4-113 | Not specified | atamanchemicals.com |

| LC-MS/MS | Carbofuran, Carbosulfan, Fenobucarb | Human Plasma | Not specified | 10-20 ng/mL | Not specified | <15 | eeer.org |

Emerging Research Directions and Future Perspectives on Carbamic Acid, Butyl , 2 Propynyl Ester

Rational Design and Synthesis of Novel Propargyl Butylcarbamate Analogues

The rational design of new molecules is a cornerstone of modern chemistry, aiming to enhance efficacy, selectivity, and metabolic stability. For Carbamic acid, butyl-, 2-propynyl ester, this approach involves the strategic modification of its core structure to create novel analogues with improved properties. The carbamate (B1207046) group is a key structural motif in many therapeutic agents due to its chemical stability and ability to permeate cell membranes. acs.org

Future research is focused on synthesizing analogues by:

Altering the N-butyl group: Replacing the linear butyl chain with branched, cyclic, or aromatic substituents could influence the compound's lipophilicity and steric interactions with its biological target. This can lead to enhanced binding affinity and specificity.

Modifying the propargyl ester: The terminal alkyne of the propargyl group is a reactive handle that can be used for further functionalization. Strategies may include the synthesis of bisubstrate analogues using a propargyl linker, a technique that has proven effective in creating potent enzyme inhibitors. nih.gov

Introducing heteroatoms: The incorporation of fluorine, chlorine, or other heteroatoms into the butyl chain can alter the electronic properties of the molecule, potentially improving its metabolic stability and target interactions.

These synthetic strategies often employ multi-component reactions or one-pot syntheses to generate libraries of novel compounds efficiently. acs.orgnih.gov The resulting analogues would then undergo screening to identify candidates with superior performance characteristics compared to the parent compound. This structured approach to analogue development is crucial for discovering next-generation compounds with optimized activity profiles. rsc.orgrsc.org

Exploration of Synergistic Effects with Other Biocides or Therapeutic Agents

A significant area of emerging research is the investigation of synergistic combinations, where the combined effect of two or more compounds is greater than the sum of their individual effects. nih.gov This approach can lead to lower required concentrations, reduced environmental impact, and a broader spectrum of activity. nih.govgoogle.com For this compound, research is exploring its potential synergy with a variety of other active agents.

When combined, biocidal agents can exhibit enhanced efficacy. A patent for a synergistic biocide composition demonstrated that combinations of an iodopropynyl carbamate with isothiazolinones show a synergistic effect in controlling microbial growth. google.com The synergy index (SI) is a metric used to quantify these interactions, calculated using the Kull et al. method. google.com An SI value of less than 1 indicates synergy, an SI of 1 indicates an additive effect, and an SI greater than 1 indicates antagonism. google.com

Table 1: Example of Synergy Index Calculation for Biocidal Mixtures

| Mixture Ratio (Biocide A : Biocide B) | MIC of Biocide A in Mixture (Qa) | MIC of Biocide A Alone (QA) | MIC of Biocide B in Mixture (Qb) | MIC of Biocide B Alone (QB) | Synergy Index (SI) = (Qa/QA) + (Qb/QB) | Interpretation |

| 1:2 | 50 ppm | 150 ppm | 100 ppm | 300 ppm | 0.67 | Synergy |

| 1:1 | 75 ppm | 150 ppm | 150 ppm | 300 ppm | 1.00 | Additive |

| 2:1 | 120 ppm | 150 ppm | 75 ppm | 300 ppm | 1.05 | Antagonism |

This table is illustrative and based on the methodology described in scientific literature. google.com MIC = Minimum Inhibitory Concentration.

In the context of therapeutic agents, synergistic combinations can improve selectivity and reduce the doses of individual drugs, thereby minimizing potential side effects. nih.gov Research has shown that combining certain agents can achieve therapeutic selectivity through mechanisms like differential target expression in healthy versus diseased tissues. nih.gov Future studies could explore pairing this compound or its analogues with other therapeutic compounds to achieve enhanced outcomes in various applications.

Development of Sustainable Application Technologies and Formulation Strategies

Modern chemical application is increasingly focused on sustainability, which involves maximizing efficacy while minimizing environmental release and non-target exposure. For this compound, research into advanced formulation and delivery technologies is a key priority.

Future formulation strategies may include:

Microencapsulation: Encasing the active compound in a polymeric shell can provide controlled release over time, prolonging its effect and reducing the need for frequent reapplication.

Nano-formulations: Developing nano-emulsions or nano-suspensions can improve the solubility, stability, and bioavailability of the compound, allowing for lower application rates.

Stimuli-responsive materials: Formulations could be designed to release the active ingredient in response to specific environmental triggers, such as pH, temperature, or the presence of specific enzymes, ensuring it is active only when and where it is needed.

Biodegradable carriers: Incorporating the compound into biodegradable matrices can help mitigate its environmental persistence after its intended function has been served.

These advanced formulations aim to create more efficient and environmentally responsible methods for utilizing this compound, aligning its application with the principles of green chemistry.

Advanced Computational Modeling for Predictive Toxicology and Environmental Behavior

Computational toxicology utilizes computer models to predict the potential adverse effects of chemicals, reducing reliance on traditional animal testing and providing valuable insights early in the development process. azolifesciences.com For this compound, these in silico methods offer a powerful toolkit for assessing its toxicological profile and predicting its environmental fate. fiveable.menih.gov

Key computational approaches applicable to this compound include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models predict the biological activity or toxicity of a chemical based on its molecular structure. fiveable.me By analyzing a dataset of related carbamates, a QSAR model could predict the potential toxicity of novel analogues before they are synthesized.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical within an organism. inotiv.com This can help predict internal dose concentrations in various tissues and extrapolate data between different species.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov It can be used to elucidate the mechanism of action of this compound and to guide the design of more potent analogues.

Environmental Fate Modeling: These models predict how a chemical will behave in the environment, including its persistence in soil and water, its potential for bioaccumulation, and its degradation pathways.

Table 2: Computational Models in Toxicology and Environmental Science

| Modeling Technique | Description | Application for this compound |

| QSAR | Predicts toxicity based on chemical structure by correlating molecular descriptors with observed activity. fiveable.meresearchgate.net | Prioritize the synthesis of new analogues with potentially lower toxicity. |

| PBPK Modeling | Mechanistic models that simulate the fate of a chemical within a biological system. inotiv.com | Predict internal exposure levels in non-target organisms and support risk assessment. |

| Molecular Docking | Simulates the interaction between a small molecule (ligand) and a macromolecule (target). nih.gov | Identify the specific biological target and understand the molecular basis of its activity. |

| Environmental Fate Models | Use chemical properties and environmental parameters to predict persistence and transport in ecosystems. | Estimate environmental concentrations and potential exposure pathways. |

By integrating these computational tools, researchers can build a comprehensive profile of this compound and its analogues, facilitating a more informed and proactive approach to safety and environmental stewardship. nih.gov

Application of Omics Technologies in Understanding Biological Responses and Resistance Mechanisms

Omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of the molecular changes within an organism in response to a chemical exposure. frontiersin.orgnih.gov Applying these powerful tools to this compound can provide unprecedented insight into its mechanism of action and the development of resistance.

Future research directions using omics technologies include:

Transcriptomics (RNA-Seq): By sequencing the entire repertoire of RNA transcripts in a cell or organism, researchers can identify which genes are up- or down-regulated following exposure to the compound. This can reveal the cellular pathways that are perturbed, offering clues to its mode of action. nih.gov

Proteomics: This involves the large-scale study of proteins. Comparing the proteome of treated versus untreated organisms can identify protein targets of the compound and reveal cellular stress responses.

Metabolomics: Analyzing the complete set of small-molecule metabolites can provide a functional readout of the physiological state of an organism. Changes in the metabolome can serve as early biomarkers of exposure and effect.

Integrative Multi-Omics: The most powerful approach involves combining data from multiple omics layers. nih.gov For example, integrating transcriptomic and proteomic data can provide a more complete picture of the flow of biological information from gene to protein in response to the compound. This systems biology approach is crucial for understanding complex biological phenomena like resistance, where changes may occur across multiple molecular levels. frontiersin.org

By using omics, scientists can move beyond studying a single endpoint and instead build a detailed, systems-level understanding of how organisms respond to this compound, paving the way for strategies to overcome resistance and refine its application.

常见问题

Q. What are the established synthetic routes for carbamic acid, butyl-, 2-propynyl ester, and how can reaction conditions be optimized for higher yields?

The synthesis of carbamic acid esters typically involves reacting a carbamoyl chloride with an alcohol or substituting a hydroxyl group with a propargyl moiety. A patent method for producing N-substituted carbamic acid esters (e.g., via transesterification or direct coupling) recommends using aromatic hydroxy compounds as stabilizers to enhance yield and purity . For this compound, propargyl alcohol could react with butyl carbamoyl chloride under anhydrous conditions. Optimization may involve controlling stoichiometry (e.g., 1.2:1 molar ratio of propargyl alcohol to carbamoyl chloride), using catalysts like triethylamine, and maintaining temperatures below 40°C to minimize side reactions such as alkyne polymerization .

Q. How can structural and functional group analysis be performed to confirm the identity of this compound?

Key analytical methods include:

- NMR Spectroscopy : H NMR should show resonances for the propargyl group (δ 2.0–2.5 ppm for the acetylenic proton and δ 4.6–5.0 ppm for the CH adjacent to the ester oxygen) and the butyl chain (δ 0.9–1.7 ppm) .

- IR Spectroscopy : Stretching vibrations for the carbonyl group (C=O, ~1700 cm) and N-H (if present, ~3300 cm) confirm the carbamate linkage .

- Mass Spectrometry : Molecular ion peaks at m/z 165–167 (fragmentation patterns for the carbamate backbone) and propargyl-specific fragments validate the structure .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in laboratory settings?

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and carbamate groups but poorly soluble in water .

- Stability : Susceptible to hydrolysis under acidic or basic conditions, requiring storage in anhydrous environments at low temperatures (4°C) .

- Thermal Stability : Differential scanning calorimetry (DSC) can determine decomposition temperatures, which are expected to exceed 150°C based on analogous carbamates .

Advanced Research Questions

Q. How can conflicting data on the carcinogenic potential of this compound be resolved?

Existing toxicological studies in mice showed no significant increase in tumor incidence except in one flawed study using intraperitoneal injection . To resolve contradictions:

- Experimental Replication : Conduct OECD Guideline-compliant studies (e.g., 28-day oral toxicity assays) with larger sample sizes and controlled dosing.

- Mechanistic Studies : Evaluate metabolic pathways (e.g., cytochrome P450-mediated oxidation) to identify potential carcinogenic metabolites .

- Statistical Rigor : Apply multivariate regression to account for confounding variables like genetic susceptibility in animal models .

Q. What environmental degradation pathways are relevant for this compound, and how do its breakdown products influence ecological risk assessments?

- Hydrolysis : In aqueous environments, the ester bond hydrolyzes to form butylamine and propargyl alcohol, both of which require further toxicity profiling .

- Photodegradation : UV exposure may cleave the carbamate group, generating nitroso derivatives (monitored via LC-MS/MS).

- Bioaccumulation : Use quantitative structure-activity relationship (QSAR) models to predict log P (estimated ~2.5) and assess persistence in soil/water .

Q. What advanced chromatographic methods are recommended for quantifying trace amounts of this compound in complex matrices?

- HPLC-MS/MS : Use a C18 column with a gradient mobile phase (water/acetonitrile + 0.1% formic acid) and multiple reaction monitoring (MRM) for transitions like m/z 165 → 122 (propargyl fragment) .

- GC-ECD : Derivatize with pentafluorobenzoyl chloride to enhance volatility and detection limits (sub-ppb levels) .

- Validation : Include spike-and-recovery tests (85–115% recovery) and matrix-matched calibration to address interferences .

Q. How does the electronic structure of the propargyl group influence the reactivity of this carbamate in nucleophilic substitution reactions?